1-(4-Methylphenyl)ethanol

Catalog No.
S1892268
CAS No.
536-50-5
M.F
C9H12O
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methylphenyl)ethanol

CAS Number

536-50-5

Product Name

1-(4-Methylphenyl)ethanol

IUPAC Name

1-(4-methylphenyl)ethanol

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8,10H,1-2H3

InChI Key

JESIHYIJKKUWIS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C)O

solubility

insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Canonical SMILES

CC1=CC=C(C=C1)C(C)O

Natural Occurrence and Biological Activity

1-(4-Methylphenyl)ethanol, also known as 4-methylphenethyl alcohol, is a natural product found in trace amounts in the essential oil of some plants belonging to the Zingiberaceae family (ginger family) []. However, research suggests it might also be present in Nicotiana tabacum (tobacco) []. While the exact biological function within these plants remains unclear, its presence has sparked scientific interest in its potential biological activities.

Applications in Protein Adduct Studies

Studies have explored the use of 1-(4-Methylphenyl)ethanol as a probe molecule for detecting adducts formed between 1,2-benzoquinone and 1,4-benzoquinone with cysteine residues in proteins like hemoglobin and albumin []. These adducts can play a role in various cellular processes, and 1-(4-Methylphenyl)ethanol's ability to react with these quinones allows researchers to gain insights into their formation and potential biological effects.

1-(4-Methylphenyl)ethanol, also known as p-tolylethanol, is an organic compound with the molecular formula C9H12OC_9H_{12}O and a molecular weight of approximately 136.19 g/mol. It features a hydroxyl group (-OH) attached to a secondary carbon that is also bonded to a para-methylphenyl group. This compound is characterized by its aromatic nature and is often found in various natural sources, including certain essential oils from plants in the ginger family. Its structure can be represented as follows:

  • Chemical Structure:
InChI InChI 1S C9H12O c1 7 3 5 9 6 4 7 8 2 10 h3 6 8 10H 1 2H3\text{InChI InChI 1S C9H12O c1 7 3 5 9 6 4 7 8 2 10 h3 6 8 10H 1 2H3}

Typical of alcohols and aromatic compounds. Key reactions include:

  • Oxidation: It can be oxidized to form ketones or aldehydes. For example, oxidation using chromic acid can yield 4-methylacetophenone.
  • Esterification: It can react with carboxylic acids to form esters.
  • Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.

These reactions are significant for synthesizing derivatives and studying the reactivity of alcohols in organic chemistry .

Research indicates that 1-(4-Methylphenyl)ethanol exhibits various biological activities. It has been noted for its potential antimicrobial properties and may act as a flavoring agent in food products due to its pleasant aroma. Additionally, it has been investigated for its effects on human health, particularly in relation to its safety profile and potential toxicity .

Several methods exist for synthesizing 1-(4-Methylphenyl)ethanol:

  • Reduction of Acetophenone: A common method involves the reduction of acetophenone using lithium aluminum hydride or sodium borohydride.
  • Hydrolysis of 4-Methylphenyl Ethyl Ether: This method involves the hydrolysis of the corresponding ether in acidic conditions.
  • Catalytic Hydrogenation: The compound can also be synthesized through catalytic hydrogenation of 4-methylacetophenone .

The yields from these reactions can vary based on the specific conditions employed.

1-(4-Methylphenyl)ethanol has several applications across different fields:

  • Flavoring Agent: It is used in the food industry as a flavoring agent due to its pleasant aroma.
  • Fragrance: The compound is utilized in perfumery for its aromatic properties.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Studies on the interactions of 1-(4-Methylphenyl)ethanol with other compounds have shown that it can participate in hydrogen bonding due to its hydroxyl group. This property enhances its solubility in polar solvents and contributes to its biological activity. Additionally, investigations into its interactions with enzymes suggest potential roles in metabolic pathways .

Several compounds share structural similarities with 1-(4-Methylphenyl)ethanol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-(4-Chlorophenyl)ethanolC9H11ClOContains a chlorine substituent affecting reactivity
1-(3-Methylphenyl)ethanolC9H12OMethyl group at the meta position
1-(4-Ethylphenyl)ethanolC10H14OEthyl group increases hydrophobic character
1-(Phenyl)ethanolC8H10OLacks methyl substitution, affecting properties

Uniqueness

1-(4-Methylphenyl)ethanol is unique due to its specific para-methyl substitution on the phenyl ring, which influences both its physical properties (such as boiling point and solubility) and its reactivity compared to other similar compounds. The presence of the methyl group enhances its hydrophobic characteristics while maintaining sufficient polarity due to the hydroxyl group .

IUPAC Name: 1-(4-Methylphenyl)ethanol
CAS Registry Number: 536-50-5
Molecular Formula: C₉H₁₂O
Molecular Weight: 136.19 g/mol
Synonyms:

  • Tomobil
  • Bilagen
  • Galinex
  • Norbilan
  • Methyl-p-tolylcarbinol
  • 4-(1-Hydroxyethyl)toluene

SMILES Notation: CC₁=CC=C(C=C₁)C(C)O
InChI Key: JESIHYIJKKUWIS-UHFFFAOYSA-N

Molecular Structure and Stereochemistry

1-(4-Methylphenyl)ethanol consists of a benzene ring substituted with a methyl group at the para-position and a hydroxymethyl (-CH₂OH) group at the adjacent position. The compound is a secondary alcohol, with the hydroxyl group attached to a carbon atom bonded to two other carbon atoms.

Key Structural Features:

  • Aromatic System: The benzene ring provides stability through resonance.
  • Substituents: The methyl group at C4 and the ethanol group at C1 create steric and electronic effects.
  • Stereochemistry: The compound exists as a racemic mixture under standard conditions, though enantioselective synthesis methods have been reported.

Crystallographic Data:

  • Single-crystal X-ray studies reveal a dihedral angle of 21.6° between the tetrazole and benzene rings in related derivatives.
  • Intermolecular C–H⋯π interactions are observed in solid-state structures.

International Union of Pure and Applied Chemistry Name

The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(4-methylphenyl)ethanol [1] [2] [3]. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming organic compounds, where the primary functional group (ethanol) is identified along with the substituted aromatic ring system (4-methylphenyl) [4] [5].

Chemical Abstract Service Registry Number

The Chemical Abstract Service registry number for 1-(4-methylphenyl)ethanol is 536-50-5 [1] [6] [7]. This unique numerical identifier serves as the primary reference for this compound in chemical databases and regulatory documentation worldwide [4] [8]. A deprecated Chemical Abstract Service number 5788-09-0 has also been associated with this compound in some historical records [8] [9].

Molecular Formula and Weight

The compound is registered in multiple chemical databases with specific identification numbers. The PubChem Compound Identifier is 10817 [1] [2] [3], providing access to comprehensive chemical information in the National Center for Biotechnology Information database [4]. The Beilstein reference number is 1857562 [1] [2] [12], linking to historical chemical literature. The Merck Index reference is 14,3237 [1] [2] [12], indicating its inclusion in this authoritative chemical encyclopedia.

Additional database identifiers include the Unique Ingredient Identifier MUV6GV10SL [4] [8], the European Community number 208-637-8 [7] [12] [8], and the Registry of Toxic Effects of Chemical Substances number DO4565000 [12] [15]. The compound also has a Human Metabolome Database identifier HMDB0034378 [16] [4] and a ChEBI identifier CHEBI:191886 [4].

Systematic Names and Synonyms

Alternative Systematic Names

The compound is known by several systematic names in chemical literature. The most common alternative systematic name is para-alpha-dimethylbenzyl alcohol [6] [10] [4], which describes the structural arrangement of methyl substituents on the benzene ring and the alcohol functional group [17]. Another frequently used systematic name is benzenemethanol, alpha,4-dimethyl- [18] [5], following Chemical Abstract Service nomenclature conventions.

Common Names and Trade Names

1-(4-Methylphenyl)ethanol is known by numerous common names and historical trade names. The compound has been marketed under trade names including Bilagen, Galinex, Norbilan, and Tomobil [1] [6] [2]. These names reflect its historical use in pharmaceutical and commercial applications [19] [20].

Other widely recognized common names include 1-para-tolylethanol [1] [2] [19], methyl-para-tolylcarbinol [1] [6] [10], and para-tolylmethylcarbinol [1] [2] [18]. The name 1-(4-tolyl)ethanol is also frequently encountered in chemical literature [6] [7] [19].

Identification Data Table

Identifier TypeValue
International Union of Pure and Applied Chemistry Name1-(4-methylphenyl)ethanol [1]
Chemical Abstract Service Number536-50-5 [1]
Molecular FormulaC₉H₁₂O [1]
Molecular Weight136.194 g/mol [1]
Simplified Molecular Input Line Entry SystemCC1=CC=C(C=C1)C(C)O [1]
International Chemical Identifier KeyJESIHYIJKKUWIS-UHFFFAOYSA-N [1]
PubChem Compound Identifier10817 [1]
Beilstein Number1857562 [1]
Merck Index14,3237 [1]
Unique Ingredient IdentifierMUV6GV10SL [4]
European Community Number208-637-8 [12]
Registry of Toxic Effects of Chemical SubstancesDO4565000 [12]
Human Metabolome DatabaseHMDB0034378 [16]

Chemical Classification

1-(4-Methylphenyl)ethanol belongs to several important chemical classes. It is classified as a member of the toluenes, which are compounds containing a benzene ring bearing a methane group [16] [9]. The compound is also categorized as an aromatic alcohol due to the presence of both an aromatic ring system and a hydroxyl functional group [19].

1-(4-Methylphenyl)ethanol represents a secondary aromatic alcohol characterized by a distinctive molecular architecture that combines an aromatic benzene ring system with an aliphatic alcohol functional group [1] [2]. The compound possesses the molecular formula C9H12O with a molecular weight of 136.19 g/mol, establishing it as a moderately sized organic molecule within the aromatic alcohol family [1] [3].

The fundamental structural framework consists of two primary components: a para-methylated benzene ring (4-methylphenyl or p-tolyl group) and a secondary alcohol moiety (-CHOH-CH3) [1] [3]. This architectural arrangement creates a chiral center at the carbon atom bearing the hydroxyl group, resulting in the existence of two enantiomeric forms designated as (R) and (S) configurations [4] [5] [6].

Functional Group Analysis and Chemical Environment

The hydroxyl functional group in 1-(4-Methylphenyl)ethanol exhibits characteristic secondary alcohol properties, with the oxygen atom demonstrating sp3 hybridization and tetrahedral geometry [7] [8]. The carbon-oxygen bond formation occurs through sigma bond overlap between sp3 hybridized orbitals, creating a C-O bond length typically ranging from 1.42 to 1.44 Å [7] [9]. Due to the presence of two lone pairs of electrons on the oxygen atom, the C-O-H bond angle deviates slightly from the ideal tetrahedral angle, measuring approximately 108-109 degrees rather than the standard 109.5 degrees [7] [9].

The aromatic ring system features a benzene core with para-substitution by a methyl group, creating what is formally known as a 4-methylphenyl or p-tolyl substituent [1] [10]. This substitution pattern places the methyl group in the para position relative to the ethanol side chain, establishing a 1,4-disubstituted benzene ring configuration [10] [11]. The methyl group functions as an electron-donating substituent through hyperconjugation and inductive effects, moderately activating the aromatic ring toward electrophilic substitution reactions [12] [10].

Stereochemical Characteristics and Chiral Properties

The stereochemical complexity of 1-(4-Methylphenyl)ethanol arises from the presence of a chiral center at the carbon atom bearing the hydroxyl group [6] . This asymmetric carbon is bonded to four different substituents: a hydrogen atom, a hydroxyl group, a methyl group, and the 4-methylphenyl group, satisfying the requirements for chirality [6] [14].

The compound exists as two enantiomers with distinct CAS registry numbers: the racemic mixture (536-50-5), the (R)-enantiomer (42070-92-8), and the (S)-enantiomer (though not specifically identified in available literature) [1] [4]. The (R)-enantiomer exhibits dextrorotatory optical activity, as indicated by the (+) designation in its nomenclature [4] [6], while the (S)-enantiomer would demonstrate levorotatory behavior [14] [15].

Structural PropertySpecificationReference
Molecular FormulaC9H12O [1] [3]
Molecular Weight136.19 g/mol [1] [3]
Chiral Centers1 (at secondary alcohol carbon) [6]
Stereoisomers2 enantiomers (R and S) [4] [6]
Functional GroupsSecondary alcohol, aromatic methyl [1] [7]
Ring Substitution PatternPara-disubstituted benzene [10] [11]

Three-Dimensional Molecular Geometry

The three-dimensional structure of 1-(4-Methylphenyl)ethanol exhibits distinct geometric features that influence its physical and chemical properties. The benzene ring maintains its characteristic planar geometry with sp2 hybridized carbon atoms and delocalized π-electron system [12] [10]. The aromatic ring displays typical C-C bond lengths of approximately 1.39-1.40 Å and internal bond angles of 120 degrees [16] [12].

The ethanol side chain extends from the aromatic plane with the secondary carbon adopting sp3 hybridization and tetrahedral geometry [7] [8]. The dihedral angle between the aromatic plane and the ethanol substituent can vary due to rotational freedom around the C-C bond connecting the ring to the side chain . This conformational flexibility allows the molecule to adopt multiple spatial arrangements, contributing to its physical properties and reactivity patterns .

Electronic Structure and Orbital Interactions

The electronic structure of 1-(4-Methylphenyl)ethanol reflects the interplay between the aromatic π-system and the alcohol functional group. The benzene ring maintains its characteristic aromatic electron density with six π-electrons distributed across the six-membered ring system [12] [19]. The para-methyl substituent contributes electron density to the aromatic system through hyperconjugation, creating a moderate electron-donating effect that activates the ring toward electrophilic substitution [12] [10].

The hydroxyl group introduces significant polarity to the molecule through the electronegative oxygen atom, creating a dipole moment that influences intermolecular interactions [7] [20]. The oxygen atom's lone pairs of electrons enable hydrogen bonding capabilities, substantially affecting the compound's solubility and boiling point characteristics [21] [22] [20].

Electronic FeatureDescriptionImpact
Aromatic π-SystemDelocalized benzene electronsStability and reactivity
Methyl Electron DonationHyperconjugation to ringRing activation
Hydroxyl PolarityC-O and O-H dipolesHydrogen bonding
Chiral CenterAsymmetric carbonOptical activity

Structural Comparison with Related Compounds

When compared to other aromatic alcohols, 1-(4-Methylphenyl)ethanol demonstrates unique structural characteristics. Unlike primary aromatic alcohols such as benzyl alcohol, this compound features a secondary alcohol configuration that provides enhanced steric hindrance around the hydroxyl group [23]. The para-methyl substitution distinguishes it from the unsubstituted phenylethanol and creates different electronic and steric properties compared to ortho- or meta-substituted isomers [10] [24].

The structural similarity to 1-phenylethanol (without the methyl substituent) allows for direct comparison of substituent effects on molecular properties [10] [19]. The presence of the para-methyl group increases the electron density of the aromatic ring, making it more nucleophilic and affecting both its chemical reactivity and physical properties such as boiling point and solubility [12] [10] [19].

Physical Description

colourless oily liquid with a dry, menthol-like, camphoraceous odou

XLogP3

1.8

Density

0.980-0.990

Other CAS

536-50-5
5788-09-0

Wikipedia

1-p-tolylethanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzenemethanol, .alpha.,4-dimethyl-: ACTIVE

Dates

Last modified: 08-16-2023
Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018

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